molecular formula C13H21NO3 B1466157 Tert-butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 799283-63-9

Tert-butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B1466157
CAS No.: 799283-63-9
M. Wt: 239.31 g/mol
InChI Key: XYJAVZBRKJTDTI-UHFFFAOYSA-N
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Description

Tert-butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 799283-63-9) is a high-purity (95%) chemical building block of significant value in synthetic and medicinal chemistry research . The compound features the 8-azabicyclo[3.2.1]octane (nortropane) scaffold, a privileged structure in pharmacology, which is functionally diversified at the 3-position with an aldehyde group and protected at the nitrogen with a tert-butoxycarbonyl (Boc) group . The reactive aldehyde moiety serves as a versatile handle for further synthetic elaboration, enabling transformations such as reductive amination to create novel amine derivatives, or condensation reactions to form more complex molecular architectures . The Boc protecting group is strategically important, as it is stable under a wide range of reaction conditions yet can be readily removed under mild acidic conditions to unveil the secondary amine, a key functional group for salt formation or further derivatization . This makes the compound an essential precursor for the synthesis of more complex nitrogen-containing bicyclic compounds, particularly for constructing molecular libraries for drug discovery and for the development of fine chemicals. Researchers utilize this intermediate in the exploration of new chemical entities, leveraging its well-defined stereochemistry and functional group compatibility. The product is provided with a documented purity of 95% and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

tert-butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-10-4-5-11(14)7-9(6-10)8-15/h8-11H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJAVZBRKJTDTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

799283-63-9
Record name tert-butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate
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Preparation Methods

Formylation via Enolate Chemistry

One common method involves the generation of an enolate from the bicyclic ketone precursor, followed by reaction with methyl formate as the formyl donor:

  • Step 1: Dissolve tert-butyl 8-azabicyclo[3.2.1]octane-8-carboxylate in dry ether with TMEDA.
  • Step 2: Add sec-butyllithium (s-BuLi) dropwise at -65 °C under nitrogen to form the lithium enolate.
  • Step 3: Add methyl formate solution dropwise at -65 °C and stir for several hours to allow formylation.
  • Step 4: Quench the reaction, extract, and purify the product to obtain tert-butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate in good yield (typically above 90%).

Protection and Intermediate Formation

  • Starting from nortropinone hydrochloride, the amine is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in dichloromethane at 0 °C for 3 hours in the presence of triethylamine.
  • This yields tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate with yields around 94.5%.
  • The ketone can then be converted into enol triflates or trifluoromethanesulfonyloxy derivatives using lithium bis(trimethylsilyl)amide and N-phenylbis(trifluoromethanesulfonimide), facilitating further functionalization.

Reduction and Further Functionalization

  • The formyl group can be selectively reduced to hydroxymethyl derivatives using sodium borohydride (KBH4) in methanol at 0 °C to room temperature.
  • Subsequent acid treatment (HCl in ethanol) can be used to deprotect or convert intermediates as needed.

Reaction Conditions and Yields Summary

Step Reagents/Conditions Yield (%) Notes
Enolate formation and formylation s-BuLi, TMEDA, methyl formate, dry ether, -65 °C, N2 atmosphere >90 Controlled low temperature to avoid side reactions
Amine protection Di-tert-butyl dicarbonate, triethylamine, dichloromethane, 0 °C, 3 h 94.5 Produces tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
Enol triflate formation Lithium bis(trimethylsilyl)amide, N-phenylbis(trifluoromethanesulfonimide), THF, -78 °C to RT 80-92 Intermediate for further elaboration
Reduction of formyl group KBH4, methanol, 0 °C to RT Quantitative Converts aldehyde to hydroxymethyl derivative
Acidic treatment for deprotection HCl/ethanol, RT, 4 h 100 Used for conversion of protected intermediates

Analytical Data and Purification

  • Purification is achieved primarily by silica gel column chromatography using solvent mixtures such as ethyl acetate/hexanes or cyclohexane/ether.
  • Characterization of intermediates and final products is confirmed by ^1H NMR, ^13C NMR, and ^19F NMR where applicable.
  • The formyl proton typically appears as a singlet around 6.0 ppm in ^1H NMR.
  • Mass spectrometry confirms molecular weights consistent with the this compound structure.

Research Findings and Optimization Notes

  • The use of strong, non-nucleophilic bases such as LHMDS or LDA at cryogenic temperatures is critical to achieve high regioselectivity and yield in the enolate formation step.
  • Electrophilic formylation with methyl formate is preferred due to mild conditions and high selectivity.
  • Protection of the amine nitrogen with Boc groups stabilizes the bicyclic scaffold and facilitates purification.
  • The intermediate triflate derivatives serve as useful handles for further functionalization in complex synthetic routes.
  • Reaction times and temperatures are carefully controlled to minimize side reactions and decomposition.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Tert-butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a model compound for studying the biological activities of tropane alkaloids.

    Medicine: It is investigated for its potential therapeutic properties, particularly in the development of drugs targeting the central nervous system.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of tert-butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 799283-63-9
  • Molecular Formula: C₁₃H₂₁NO₃
  • Molecular Weight : 239.31 g/mol
  • Structure : Features a bicyclo[3.2.1]octane core with a nitrogen atom at position 8, a tert-butyl carbamate group, and a formyl substituent at position 3 .

Key Properties :

  • Storage : Requires inert atmosphere storage at -20°C to prevent degradation .
  • Applications : Serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules via aldehyde-mediated coupling reactions (e.g., reductive amination, nucleophilic additions) .

Comparison with Structurally Similar Compounds

Substituent Variations at Position 3

The 8-azabicyclo[3.2.1]octane scaffold is highly modular, with modifications at position 3 significantly altering reactivity and applications. Below is a comparative analysis:

Compound Name Substituent at Position 3 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
tert-Butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate (Target Compound) Formyl (-CHO) C₁₃H₂₁NO₃ 239.31 Reactive aldehyde for derivatization; used in drug discovery .
tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate Oxo (=O) C₁₂H₁₉NO₃ 225.29 Ketone group enables carbonyl chemistry; 97% purity (Thermo Scientific) .
tert-Butyl 3-endo-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate Hydroxyl (-OH) C₁₂H₂₁NO₃ 227.30 Alcohol functionality for etherification or esterification; 97% purity .
tert-Butyl 3-(trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate Trifluoroacetyl (-COCF₃) C₁₃H₁₈F₃N₂O₃ 316.29 Electron-withdrawing group enhances electrophilicity; used in kinase inhibitor synthesis .
tert-Butyl 3-ethynyl-8-azabicyclo[3.2.1]octane-8-carboxylate Ethynyl (-C≡CH) C₁₄H₂₁NO₂ 227.32 Alkyne for click chemistry; potential in bioconjugation .

Structural Analogues with Modified Ring Systems

Compound Name Core Structure Similarity Score Key Differences
tert-Butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate 9-azabicyclo[3.3.1]nonane 0.73 Larger ring size (7-membered); altered steric and electronic properties .
tert-Butyl 3-thia-8-azabicyclo[3.2.1]octane-8-carboxylate 3-thia-8-azabicyclo[3.2.1]octane N/A Sulfur atom replaces oxygen in the bridge; impacts solubility and reactivity .

Pharmacological Relevance

  • Sulfonamide Derivatives: Compounds like tert-butyl 3-(4-cyanophenoxy)-8-azabicyclo[3.2.1]octane-8-carboxylate () are explored as non-classical kinase inhibitors, showing nanomolar affinity in preclinical models .
  • Molecular Glue Degraders : The bicyclic scaffold is utilized in cereblon (CRBN)-targeting degraders, exemplified by derivatives in NEK7 degradation studies .

Biological Activity

Tert-butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate, also known by its CAS number 882036-78-4, is a bicyclic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C13H21NO3
  • Molecular Weight : 239.32 g/mol
  • Purity : Typically around 97% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Protein Interactions : The compound is believed to disrupt protein-protein interactions, which is a common mechanism among macrocyclic compounds. This disruption can lead to alterations in cellular signaling pathways, potentially affecting processes such as cell proliferation and apoptosis .
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets have yet to be conclusively identified .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

  • Antimicrobial Activity : Some studies have shown that this compound possesses antimicrobial properties, making it a candidate for further development in treating bacterial infections .
  • Cytotoxicity : In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .

Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several azabicyclic compounds, including this compound. Results indicated that this compound exhibited significant activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Study 2: Cytotoxic Effects

In a separate investigation, researchers assessed the cytotoxic effects of the compound on human cancer cell lines (e.g., HeLa and MCF-7). The results showed that this compound induced apoptosis in a dose-dependent manner, highlighting its potential as a chemotherapeutic agent .

Data Table: Biological Activity Summary

Biological ActivityObserved EffectReference
AntimicrobialSignificant activity against Gram-positive bacteria
CytotoxicityInduced apoptosis in cancer cell lines
Enzyme inhibitionPotential inhibition of metabolic enzymes

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate, and what are their typical yields?

The synthesis typically involves Boc protection of the 8-azabicyclo[3.2.1]octane scaffold. For example, tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate is synthesized by reacting 8-azabicyclo[3.2.1]octan-3-one with Boc anhydride in dry THF and triethylamine, yielding ~77% after purification via silica gel chromatography . The formyl group at the 3-position may be introduced via oxidation of a hydroxymethyl intermediate or through Vilsmeier-Haack formylation. Post-functionalization steps (e.g., alkylation or hydantoin formation) often employ DMF with K2_2CO3_3 and alkyl halides, achieving yields of 50–76% depending on steric and electronic factors .

Q. How is this compound purified, and what analytical methods confirm its structural integrity?

Purification is commonly performed using silica gel column chromatography with eluents like chloroform/methanol (9:1) . Analytical confirmation involves:

  • NMR : 1^1H and 13^{13}C NMR to identify characteristic signals (e.g., Boc tert-butyl at δ ~1.4 ppm, formyl proton at δ ~9–10 ppm) .
  • LC-MS : High-resolution mass spectrometry (HRMS) to verify molecular weight and purity (>95%) .
  • TLC : Monitoring reaction progress using Rf_f values .

Advanced Research Questions

Q. How does the introduction of a formyl group at the 3-position influence the reactivity of 8-azabicyclo[3.2.1]octane derivatives in medicinal chemistry applications?

The formyl group serves as a versatile handle for further functionalization. For instance, it enables:

  • Schiff base formation : Condensation with amines to generate imine-linked conjugates for targeted drug delivery .
  • Reductive amination : Reaction with primary amines and NaBH(OAc)3_3 to yield secondary amines, as seen in pan-Ras inhibitor syntheses .
  • Nucleophilic addition : Grignard or organozinc reagents can add to the carbonyl, expanding structural diversity . Computational studies (e.g., DFT) suggest the formyl group enhances electrophilicity at the 3-position, facilitating covalent binding to cysteine residues in enzyme active sites .

Q. What strategies are employed to address conflicting biological activity data observed in derivatives of this compound?

Discrepancies in activity are resolved through:

  • SAR studies : Systematic variation of substituents (e.g., alkyl vs. aryl groups at the 3-position) to identify critical pharmacophores. For example, alkylation with pent-4-enyl (as in compound 4a ) improved cytotoxicity in hydantoin derivatives by 40% compared to shorter chains .
  • Crystallography : Co-crystallization with target proteins (e.g., Ras) to validate binding modes and explain potency differences .
  • Statistical modeling : Multivariate regression analysis correlates steric/electronic parameters (e.g., logP, polar surface area) with activity trends .

Methodological Considerations

Q. What experimental precautions are critical when handling this compound in air/moisture-sensitive reactions?

Key precautions include:

  • Inert atmosphere : Use of dry N2_2 or Ar for reactions involving NaBH(OAc)3_3 or Boc anhydride .
  • Dessicants : Storage over molecular sieves (3Å) to prevent hydrolysis of the formyl group .
  • Low temperatures : Sensitive intermediates (e.g., hydantoin derivatives) are synthesized at 0°C to minimize side reactions .

Q. How can researchers optimize the regioselectivity of substitutions on the 8-azabicyclo[3.2.1]octane scaffold?

Regioselectivity is controlled by:

  • Steric directing groups : Bulkier substituents (e.g., tert-butyl) at the 8-position bias reactivity toward the less hindered 3-position .
  • Catalytic methods : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) selectively modifies halogenated derivatives at the 3-position .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at the formyl group .

Data Interpretation and Validation

Q. How should researchers validate the stereochemical purity of this compound derivatives?

Validation methods include:

  • Chiral HPLC : Separation of enantiomers using columns like Chiralpak IA/IB .
  • NOESY NMR : Cross-peaks between the formyl proton and bridgehead hydrogens confirm endo/exo configurations .
  • X-ray diffraction : Absolute configuration determination for crystalline derivatives .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate
Reactant of Route 2
Tert-butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate

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